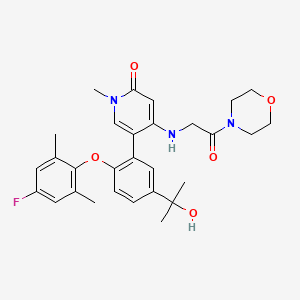
Bet-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Bet-IN-23 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods for this compound are not widely disclosed, but they likely involve scalable processes that ensure high purity and yield of the final product .
Chemical Reactions Analysis
Bet-IN-23 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Bet-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in various biochemical pathways.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly acute myeloid leukemia.
Mechanism of Action
Bet-IN-23 exerts its effects by selectively inhibiting the BD2 domain of BET proteins. This inhibition disrupts the binding of BET proteins to acetylated lysine residues on chromatin, leading to the suppression of gene transcription . The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, which are involved in regulating gene expression and cell proliferation . The pathways affected by this compound include those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Bet-IN-23 is unique among BET inhibitors due to its high selectivity for the BD2 domain. Similar compounds include:
JQ1: A pan-BET inhibitor that targets both BD1 and BD2 domains.
I-BET762: Another pan-BET inhibitor with similar selectivity for BD1 and BD2 domains.
BMS-986158: A potent BET inhibitor with selectivity for BD1 and BD2 domains.
This compound’s uniqueness lies in its high selectivity for the BD2 domain, which may result in fewer off-target effects and improved therapeutic efficacy .
Properties
Molecular Formula |
C29H34FN3O5 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
5-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-1-methyl-4-[(2-morpholin-4-yl-2-oxoethyl)amino]pyridin-2-one |
InChI |
InChI=1S/C29H34FN3O5/c1-18-12-21(30)13-19(2)28(18)38-25-7-6-20(29(3,4)36)14-22(25)23-17-32(5)26(34)15-24(23)31-16-27(35)33-8-10-37-11-9-33/h6-7,12-15,17,31,36H,8-11,16H2,1-5H3 |
InChI Key |
LOOFPBVYOVHBCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(C)(C)O)C3=CN(C(=O)C=C3NCC(=O)N4CCOCC4)C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



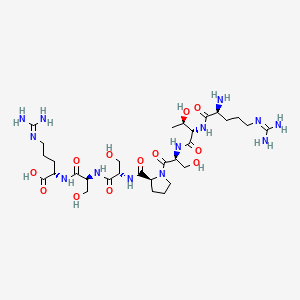
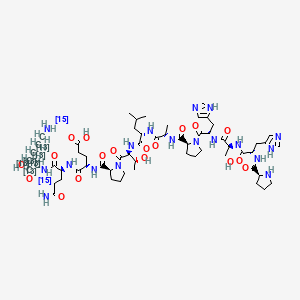
![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
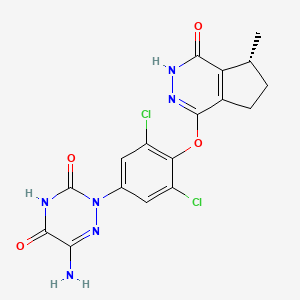
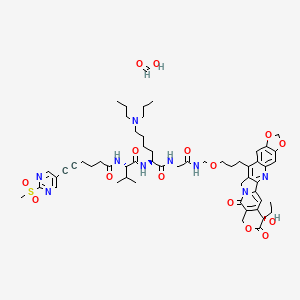
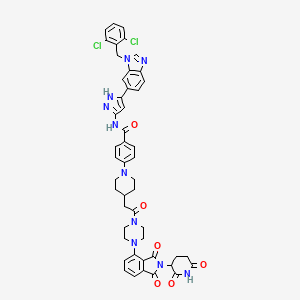
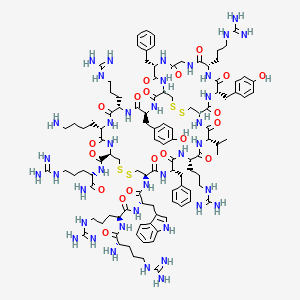

![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
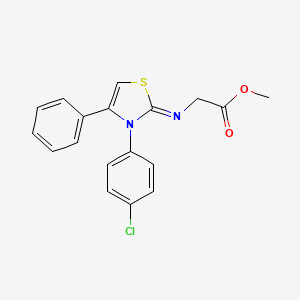
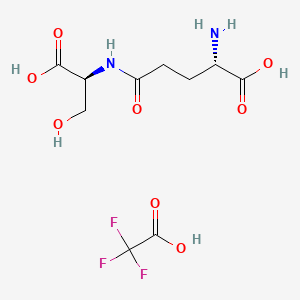
![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
